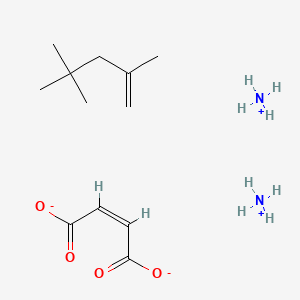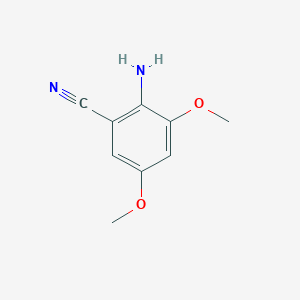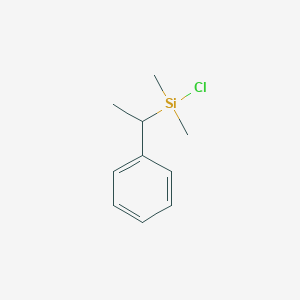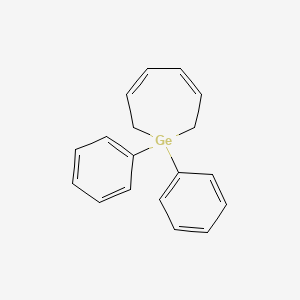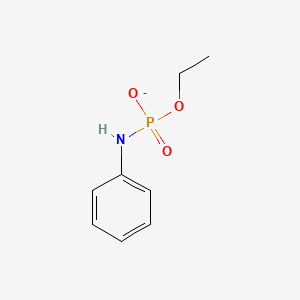
Anilino(ethoxy)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anilino(ethoxy)phosphinate is an organophosphorus compound characterized by the presence of an aniline group and an ethoxy group attached to a phosphinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Anilino(ethoxy)phosphinate can be synthesized through several methods. One common approach involves the reaction of aniline with ethyl phosphinate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of anilinium hypophosphite and various aromatic electrophiles in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Anilino(ethoxy)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, while the ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine, while nucleophilic substitution can use reagents like sodium ethoxide.
Major Products:
Oxidation: Phosphinate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted aniline and ethoxy derivatives.
Aplicaciones Científicas De Investigación
Anilino(ethoxy)phosphinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of anilino(ethoxy)phosphinate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Phosphonates: Compounds with a similar phosphorus-containing moiety but different substituents.
Phosphinates: Other derivatives with different organic groups attached to the phosphinate moiety.
Uniqueness: Anilino(ethoxy)phosphinate is unique due to the presence of both an aniline and an ethoxy group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
63542-04-1 |
|---|---|
Fórmula molecular |
C8H11NO3P- |
Peso molecular |
200.15 g/mol |
Nombre IUPAC |
anilino(ethoxy)phosphinate |
InChI |
InChI=1S/C8H12NO3P/c1-2-12-13(10,11)9-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,9,10,11)/p-1 |
Clave InChI |
BMGXGZPMRNZRNE-UHFFFAOYSA-M |
SMILES canónico |
CCOP(=O)(NC1=CC=CC=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


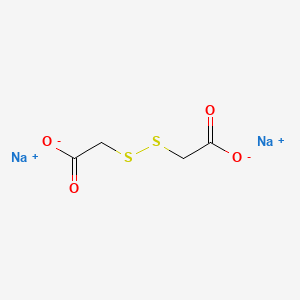

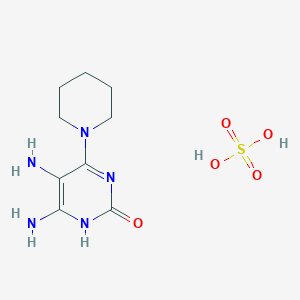
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)
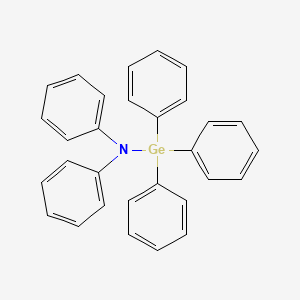
-lambda~5~-phosphane](/img/structure/B14498043.png)
![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)

![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)

